2-benzyl-3-(2-methoxyphenyl)-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one
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Overview
Description
2-benzyl-3-(2-methoxyphenyl)-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with benzyl, methoxyphenyl, and propan-2-yl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3-(2-methoxyphenyl)-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyrazole with an appropriate aldehyde or ketone to form the pyrazolo[1,5-a]pyrimidine core. Subsequent functionalization steps introduce the benzyl, methoxyphenyl, and propan-2-yl groups under specific reaction conditions, such as refluxing in organic solvents and using catalysts like palladium or copper .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-benzyl-3-(2-methoxyphenyl)-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-benzyl-3-(2-methoxyphenyl)-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-benzyl-3-(2-methoxyphenyl)-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, blocking their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor and anticancer agent.
Pyrido[2,3-d]pyrimidine: Exhibits various pharmacological effects, including antiviral and anticancer activities.
Uniqueness
2-benzyl-3-(2-methoxyphenyl)-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of benzyl, methoxyphenyl, and propan-2-yl groups enhances its potential as a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-benzyl-3-(2-methoxyphenyl)-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-15(2)18-14-21(27)26-23(24-18)22(17-11-7-8-12-20(17)28-3)19(25-26)13-16-9-5-4-6-10-16/h4-12,14-15,25H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSAJBOTSCYRHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N2C(=N1)C(=C(N2)CC3=CC=CC=C3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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